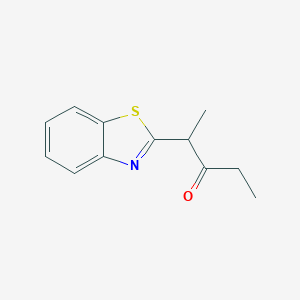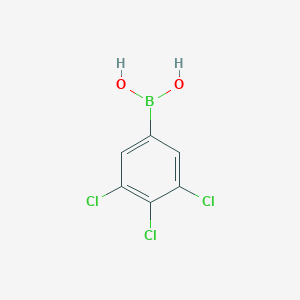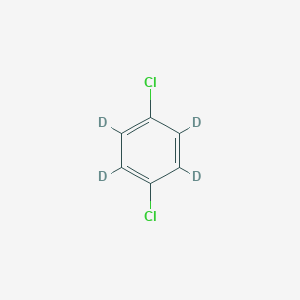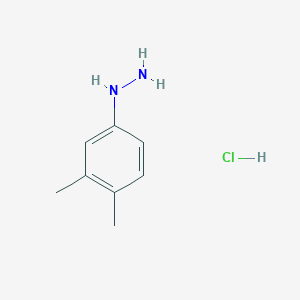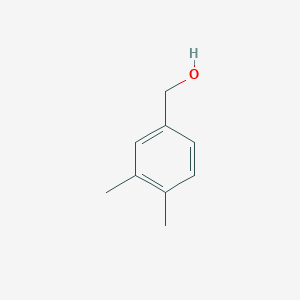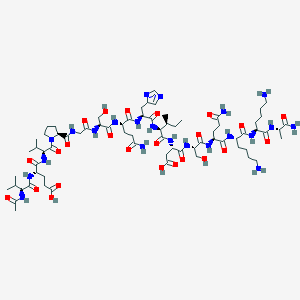
3-Bromo-5-isopropoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-isopropoxyphenylboronic acid is a derivative of boronic acid, which is an organic compound containing a trivalent boron atom. The presence of a bromine atom and an isopropoxy group on the phenyl ring distinguishes it from other boronic acids. These compounds are known for their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.
Synthesis Analysis
The synthesis of arylboronic acids often involves the use of aryl halides as starting materials. A study on the preparation of 3-pyridylboronic acid and other arylboronic acids from aryl halides through lithium-halogen exchange and "in situ quench" suggests a potential pathway for synthesizing this compound . Although the specific synthesis of this compound is not detailed, the general methodology could be applicable.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a central boron atom bonded to two hydroxyl groups and an alkyl or aryl substituent. In the case of this compound, the substituent would be a phenyl ring with bromine and isopropoxy functional groups. The structure of boronic acids can be analyzed using various spectroscopic techniques, as demonstrated in a study on 3-bromophenylboronic acid, which included FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like DFT .
Chemical Reactions Analysis
Boronic acids are known to participate in Suzuki cross-coupling reactions, which form carbon-carbon bonds between aryl halides and arylboronic acids. A study on cyclopalladated complexes of thiophosphorylbenzoic acid thioamides showed high catalytic activity for Suzuki cross-coupling reactions . This indicates that this compound could potentially be used in similar reactions to synthesize complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the presence of a bromine atom can affect the compound's reactivity and stability. The experimental and computational studies on 3-bromophenylboronic acid provide insights into the vibrational modes, chemical shifts, and electronic properties of such compounds . These properties are crucial for understanding the behavior of this compound in various chemical environments.
Zukünftige Richtungen
The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-5-isopropoxyphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura cross-coupling reaction . The downstream effects of this reaction include the formation of carbon-carbon bonds between the boron atom in the boronic acid and a variety of organic halides or triflates.
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds . This is a crucial step in the synthesis of complex organic molecules, making this compound a valuable tool in organic synthesis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is performed under mild and functional group tolerant conditions . Additionally, the reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .
Eigenschaften
IUPAC Name |
(3-bromo-5-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BBrO3/c1-6(2)14-9-4-7(10(12)13)3-8(11)5-9/h3-6,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCQIPZXNTZLQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)OC(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584729 |
Source


|
| Record name | {3-Bromo-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871125-81-4 |
Source


|
| Record name | B-[3-Bromo-5-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



